Hdac-IN-68
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Overview
Description
Hdac-IN-68 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases, such as this compound, are of significant interest in the field of epigenetics and cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Preparation Methods
The synthesis of Hdac-IN-68 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability .
Chemical Reactions Analysis
Hdac-IN-68 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Hdac-IN-68 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylases in various biological processes. In biology, this compound is employed to investigate the effects of histone deacetylase inhibition on gene expression, cell differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer and other diseases characterized by dysregulated histone deacetylase activity. In industry, this compound is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of Hdac-IN-68 involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and non-histone proteins. This results in the relaxation of chromatin structure and increased accessibility of transcription factors to DNA, ultimately leading to changes in gene expression. This compound targets specific histone deacetylase isoforms and pathways involved in cell cycle regulation, apoptosis, and differentiation .
Comparison with Similar Compounds
Hdac-IN-68 is compared with other histone deacetylase inhibitors, such as vorinostat, romidepsin, and belinostat. While these compounds share a common mechanism of action, this compound exhibits unique properties, such as selectivity for specific histone deacetylase isoforms and distinct pharmacokinetic profiles. Similar compounds include other histone deacetylase inhibitors that target different classes or isoforms of histone deacetylases, such as HDAC6-selective inhibitors and pan-HDAC inhibitors .
Properties
Molecular Formula |
C27H24N8O6 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
2-(6-ethoxypyridin-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-9-(2-methoxypyridin-3-yl)-8-oxo-7H-purine-6-carboxamide |
InChI |
InChI=1S/C27H24N8O6/c1-3-41-19-11-10-17(14-29-19)22-31-21(25(37)30-13-15-6-8-16(9-7-15)24(36)34-39)20-23(33-22)35(27(38)32-20)18-5-4-12-28-26(18)40-2/h4-12,14,39H,3,13H2,1-2H3,(H,30,37)(H,32,38)(H,34,36) |
InChI Key |
GUMHZCBUHIIKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(N=CC=C4)OC)C(=O)NCC5=CC=C(C=C5)C(=O)NO |
Origin of Product |
United States |
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